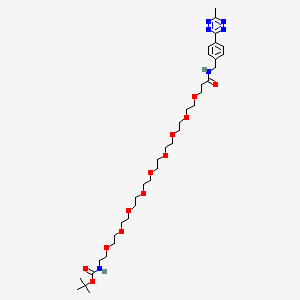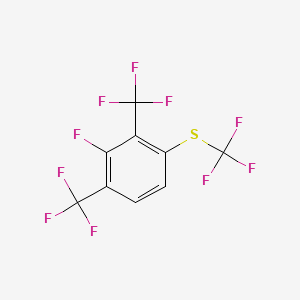
1-(difluoromethyl)-4,5-diiodo-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-4,5-diiodo-1H-imidazole is a unique compound characterized by the presence of difluoromethyl and diiodo groups attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of imidazole derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The diiodination can be achieved through electrophilic iodination using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-4,5-diiodo-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diiodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .
Applications De Recherche Scientifique
1-(Difluoromethyl)-4,5-diiodo-1H-imidazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-4,5-diiodo-1H-imidazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The difluoromethyl group can act as a hydrogen bond donor, while the diiodo groups can participate in halogen bonding . These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)-4,5-diiodo-1H-imidazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4,5-dichloro-1H-imidazole: Similar structure but with dichloro groups instead of diiodo groups.
Uniqueness: 1-(Difluoromethyl)-4,5-diiodo-1H-imidazole is unique due to the presence of both difluoromethyl and diiodo groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, while the diiodo groups contribute to its reactivity and potential for halogen bonding .
Propriétés
Formule moléculaire |
C4H2F2I2N2 |
|---|---|
Poids moléculaire |
369.88 g/mol |
Nom IUPAC |
1-(difluoromethyl)-4,5-diiodoimidazole |
InChI |
InChI=1S/C4H2F2I2N2/c5-4(6)10-1-9-2(7)3(10)8/h1,4H |
Clé InChI |
LTCUURJFVJXRGT-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1C(F)F)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate](/img/structure/B14054031.png)


![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
